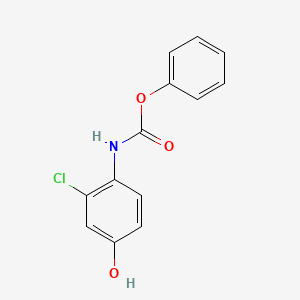
苯基 N-(2-氯-4-羟基苯基)氨基甲酸酯
描述
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a chemical compound that has been extensively studied in scientific research . It is used as a reagent in the preparation of quinoline-carboxamide compounds, including Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors .
Synthesis Analysis
The synthesis of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate involves several steps. One method involves the reaction of the appropriate 4-hydroxyarylamine with DIPEA in anhydrous THF, to which phenylchloroformiate is added dropwise . Another method involves the addition of 4-Amino-3-chlorophenol to N,N-dimethylformamide, followed by the dropwise addition of phenyl chloroformate .Molecular Structure Analysis
The molecular formula of Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is C13H10ClNO3 . The molecular weight is 263.68 .Chemical Reactions Analysis
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is used as a reagent in the preparation of quinoline-carboxamide compounds . It is also used in the synthesis of biologically active compounds with a carbamate moiety .Physical And Chemical Properties Analysis
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is classified as soluble to moderately soluble .科学研究应用
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate Applications Analysis
Cancer Research
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is used as a reference standard in cancer research. Reference standards are crucial for ensuring the reliability and reproducibility of experimental results in scientific studies .
Synthesis of Tyrosine Kinase Inhibitors
This compound is a reagent in the preparation of quinoline-carboxamide compounds, such as Lenvatinib, which is an orally active inhibitor of multiple receptor tyrosine kinases, including VEGF, FGF, and SCF receptors . These inhibitors are significant in the treatment of various cancers as they block specific enzymes involved in cancer cell growth and proliferation.
Chemical Synthesis
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is involved in chemical synthesis processes, particularly in the preparation of other complex organic compounds through reactions such as nucleophilic substitution .
Analytical Chemistry
As a reference standard, this compound is also used in analytical chemistry to calibrate instruments, validate methods, and ensure the accuracy of analytical measurements .
安全和危害
属性
IUPAC Name |
phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDLNHLYEKFAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460979 | |
| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
CAS RN |
796848-80-1 | |
| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796848-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



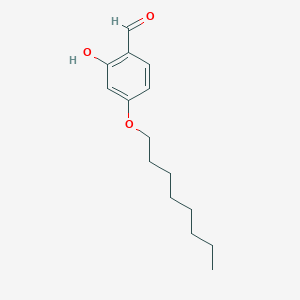
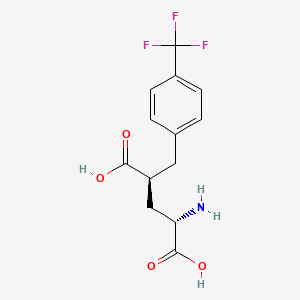
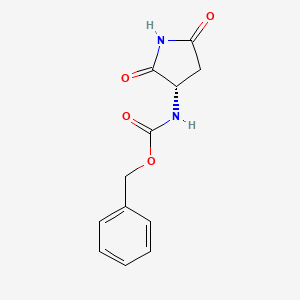




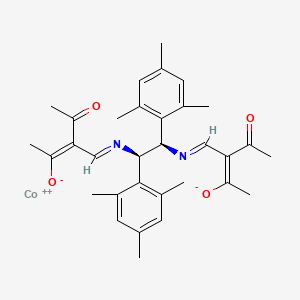
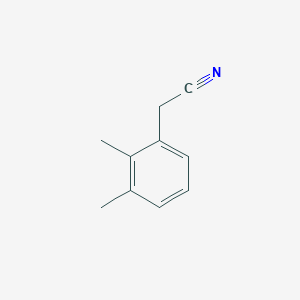
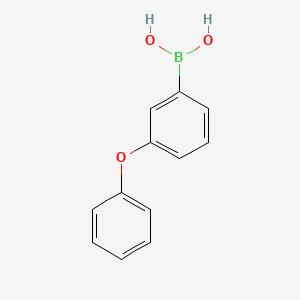
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)